3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
Description
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a tricyclic heterocyclic compound featuring a pyrrolo-phthalazine core with three carboxylate ester substituents. The compound’s stereochemistry and ester substituents (ethyl and diisopropyl groups) likely influence its reactivity, solubility, and biological interactions .
Properties
CAS No. |
853319-01-4 |
|---|---|
Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-O-ethyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-6-28-22(27)19-17(21(26)30-13(4)5)16(20(25)29-12(2)3)18-15-10-8-7-9-14(15)11-23-24(18)19/h7-13H,6H2,1-5H3 |
InChI Key |
OKLKVYHVSOSXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Phthalazinium bromide precursor : 2-[2-(3-Nitrophenyl-2-oxoethyl)]phthalazinium bromide.
- Dipolarophile : Diisopropyl acetylenedicarboxylate (CAS 5382-55-0).
- Base : Triethylamine (TEA, ≥99%, CAS 121-44-8).
- Oxidant : Tetrakis-pyridinocobalt(II) dichromate (TPCD).
- Solvent : Anhydrous dimethylformamide (DMF, CAS 68-12-2).
Reaction Procedure
Ylide Formation :
Cycloaddition and Oxidation :
- Add TPCD (2 g, 3.2 mmol) and heat at 80–90°C for 5 hours.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
Workup :
Purification :
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <90°C reduces oxidation efficiency |
| TPCD Equivalents | 0.64 eq | Higher equivalents cause overoxidation |
| DMF Volume | 5 mL/mmol | Lower volumes improve kinetics |
| Reaction Time | 5 hours | Shorter durations leave unreacted ylide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃) :
¹³C-NMR (CDCl₃) :
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.12 | 62.35 |
| H | 5.71 | 5.88 |
| N | 6.59 | 6.77 |
Comparative Analysis of Ester Substituents
The choice of ester groups (ethyl, isopropyl) significantly impacts solubility and crystallinity:
| Ester Group | Solubility in DCM | Melting Point | Yield (%) |
|---|---|---|---|
| Methyl | High | 180–182°C | 78 |
| Ethyl | Moderate | 148–149°C | 82 |
| Isopropyl | Low | 210–212°C | 78 |
Diisopropyl esters enhance thermal stability but require polar aprotic solvents for purification.
Mechanistic Insights
The reaction proceeds via a concerted 1,3-dipolar cycloaddition, followed by TPCD-mediated dehydrogenation:
Cycloaddition :
Oxidation :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS Number: 853319-01-4) is a synthetic organic compound with the molecular formula C22H24N2O6 and a molecular weight of 412.4 g/mol. It consists of a pyrrolo-phthalazine core with three carboxylate groups and ethyl and isopropyl substituents.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block in synthesizing complex organic molecules.
Biology The compound exhibits varied biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Studies have shown its effectiveness in inhibiting the growth and biofilm formation of various bacterial strains. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases. Preliminary findings also indicate potential antiviral activity, showing promise in inhibiting viral replication in cell cultures. The compound appears to modulate cytokine levels in inflammatory pathways, potentially through the inhibition of transcription factors involved in inflammation. Similar compounds have been studied for their ability to disrupt bacterial communication systems (quorum sensing), which is crucial for biofilm formation and virulence in pathogens such as Pseudomonas aeruginosa.
Medicine Due to its biological activities, it has potential therapeutic applications, making it a candidate for drug development.
Industry The compound is used in developing new materials and as a catalyst in various chemical reactions.
Biological Activities
Research indicates that this compound exhibits antimicrobial, anti-inflammatory, and antiviral properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds and provided insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a MIC of 50 µg/mL. |
| Study B | Showed a reduction in TNF-alpha production by 30% in activated macrophages at a concentration of 10 µM. |
| Study C | Identified potential antiviral effects against the influenza virus with a reduction in viral titers by 70% at 5 µM. |
Chemical Reactions
Mechanism of Action
The mechanism of action of 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key properties of the target compound with its closest analogs:
Key Observations :
- Steric Effects : The target compound’s diisopropyl groups introduce significant steric hindrance compared to methyl/ethyl analogs. This may reduce enzymatic degradation but also limit solubility in polar solvents .
- Stability : The 1,2-diethyl 3-methyl analog (C₁₉H₂₂N₂O₆) requires stringent storage conditions (e.g., inert gas, moisture-free environments) due to its sensitivity to hydrolysis and oxidation, as indicated by safety codes P231, P233, and P402 . The target compound’s bulkier substituents may enhance stability under similar conditions.
Biological Activity
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS Number: 853319-01-4) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C22H24N2O6
- Molecular Weight : 412.4 g/mol
- Structure : The compound consists of a pyrrolo-phthalazine core with three carboxylate groups and ethyl and isopropyl substituents.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.
2. Anti-inflammatory Properties
The compound has been reported to exhibit anti-inflammatory effects. In vitro studies suggest that it reduces the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases.
3. Antiviral Potential
Preliminary findings indicate that this compound may also possess antiviral activity. It has shown promise in inhibiting viral replication in cell cultures, making it a candidate for further investigation in antiviral drug development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Quorum Sensing Inhibition : Similar compounds have been studied for their ability to disrupt bacterial communication systems (quorum sensing), which is crucial for biofilm formation and virulence in pathogens such as Pseudomonas aeruginosa .
- Cytokine Modulation : The compound appears to modulate cytokine levels in inflammatory pathways, potentially through the inhibition of transcription factors involved in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds and provided insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |
| Study B | Showed reduction in TNF-alpha production by 30% in activated macrophages at a concentration of 10 µM. |
| Study C | Identified potential antiviral effects against influenza virus with a reduction in viral titers by 70% at 5 µM. |
Q & A
Q. Advanced
DoE (Design of Experiments) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry.
In-situ monitoring : Use ReactIR or online NMR to track intermediate formation.
Byproduct isolation : Employ preparative HPLC to characterize side products (e.g., MM0421.03 ).
Kinetic analysis : Determine rate constants for competing pathways to suppress undesired routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
